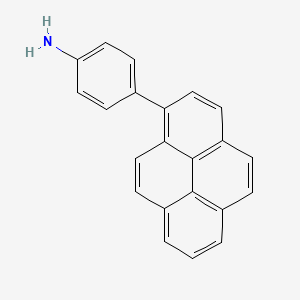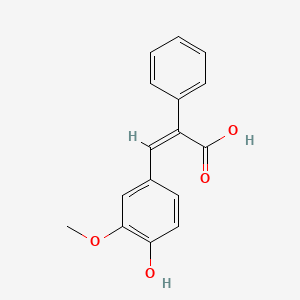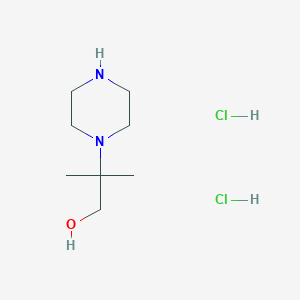
2-Methyl-2-(piperazin-1-yl)propan-1-ol dihydrochloride
Overview
Description
“2-Methyl-2-(piperazin-1-yl)propan-1-ol dihydrochloride” is a chemical compound with the CAS Number: 873066-14-9 . Its IUPAC name is 2-methyl-2-(1-piperazinyl)-1-propanol dihydrochloride . The molecular weight of this compound is 231.16 .
Molecular Structure Analysis
The molecular formula of “this compound” is C8H20Cl2N2O . The InChI code for this compound is 1S/C8H18N2O.2ClH/c1-8(2,7-11)10-5-3-9-4-6-10;;/h9,11H,3-7H2,1-2H3;2*1H .
Physical And Chemical Properties Analysis
Scientific Research Applications
Therapeutic Uses and Molecular Design
Piperazine derivatives have been identified as having a wide range of therapeutic uses. They have been incorporated into drugs with antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio-protective, anti-inflammatory properties, and have also been used in imaging agents. The modification of the substitution pattern on the piperazine nucleus significantly affects the medicinal potential of the resultant molecules. This flexibility allows for the rational design of drugs targeting various diseases (A. Rathi, R. Syed, Han-Seung Shin, Rahul V. Patel, 2016).
Anti-mycobacterial Activity
Piperazine is a crucial scaffold in the development of anti-mycobacterial compounds, particularly against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The design, rationale, and structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules have been extensively reviewed, showcasing the compound's importance in addressing the global TB crisis (P. Girase, Sanjeev Dhawan, Vishal Kumar, S. Shinde, M. Palkar, R. Karpoormath, 2020).
Molecular Interaction with DNA
The interaction of certain piperazine derivatives with the minor groove of double-stranded B-DNA highlights the compound's potential in biochemistry and molecular biology. These interactions are of interest for the development of fluorescent DNA stains and the exploration of drugs as radioprotectors and topoisomerase inhibitors. Understanding these mechanisms provides a basis for rational drug design and the investigation of DNA sequence recognition and binding (U. Issar, R. Kakkar, 2013).
Pharmacophoric Activities
Piperazine and its analogues, including morpholine, display a broad spectrum of pharmacophoric activities. Recent scientific efforts have focused on synthesizing derivatives and analyzing their potent pharmacophoric activities, underlying the compound's significance in developing new therapeutic agents (Al-Ghorbani Mohammed, A. Begum, S. V. M. Zabiulla, S. Khanum, 2015).
Role in Antidepressants
The presence of the piperazine substructure in most marketed antidepressants has been noted, with its role in specific binding conformations being crucial for the development of novel antidepressants. The piperazine moiety, due to its favorable CNS pharmacokinetic profile, plays a significant role beyond just facilitating drug design; it contributes to the efficacy and potency of antidepressants (R. Kumar, Bhaskar Sahu, S. Pathania, P. Singh, M. Akhtar, B. Kumar, 2021).
properties
IUPAC Name |
2-methyl-2-piperazin-1-ylpropan-1-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O.2ClH/c1-8(2,7-11)10-5-3-9-4-6-10;;/h9,11H,3-7H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APPDNESLCCLETD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)N1CCNCC1.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
873066-14-9 | |
| Record name | 2-methyl-2-(piperazin-1-yl)propan-1-ol dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



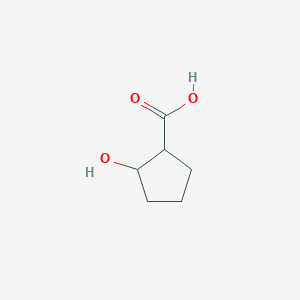
![3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B3340698.png)
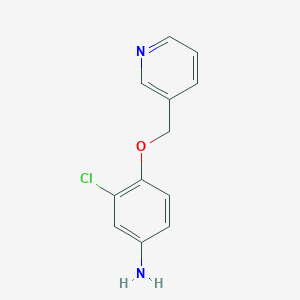


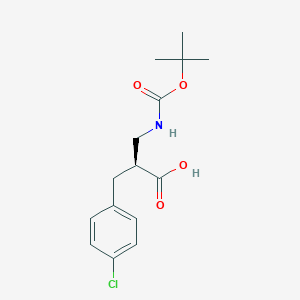
![4-isobutyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid](/img/structure/B3340744.png)
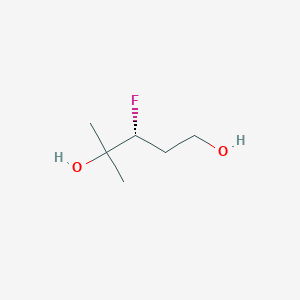
![{[1-butyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]thio}acetic acid](/img/structure/B3340752.png)
![3-hydroxy-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3340762.png)

